4-Methyl-4-phenylimidazolidin-2-one

Heterocyclic synthesis Ring-contraction Hydantoin reduction

Procure 4-methyl-4-phenylimidazolidin-2-one for PI3Kδ-targeted drug discovery (IC₅₀ 374 nM inhibition, >3,700x CYP3A4 selectivity) and protecting-group-free aziridine synthesis methodologies. Its geminal 4,4-disubstitution ensures a rigid pharmacophore for medicinal chemistry. Standard 98% purity, solid form, recommended storage at 4°C.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 5062-77-1
Cat. No. B1436194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylimidazolidin-2-one
CAS5062-77-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)
InChIKeyGPSGRRNYZJYVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1): Essential Procurement and Technical Specifications for a Versatile Cyclic Urea Scaffold


4-Methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1), molecular formula C₁₀H₁₂N₂O with a molecular weight of 176.21 g/mol, is a 4,4-disubstituted cyclic urea derivative within the imidazolidin-2-one class. The compound features a geminal methyl and phenyl substitution at the 4-position of the five-membered heterocyclic ring, with an InChIKey of GPSGRRNYZJYVQT-UHFFFAOYSA-N [1]. Commercial sources report typical purity levels of 95% to 98% and physical form as a solid, with recommended storage at 4°C . This compound serves as a key building block in medicinal chemistry and organic synthesis, with documented utility as a precursor in the synthesis of chiral amino acids and as a structural scaffold in the development of various bioactive derivatives .

Why 4-Methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1) Cannot Be Directly Substituted with Generic Imidazolidin-2-ones in Critical Applications


While the imidazolidin-2-one class encompasses numerous structurally related compounds, the specific 4,4-disubstituted geminal methyl/phenyl substitution pattern of CAS 5062-77-1 imparts distinct physicochemical properties and reactivity profiles that preclude direct substitution with simpler analogs such as unsubstituted 2-imidazolidinone (C₃H₆N₂O), 4-phenyl-2-imidazolidinone (C₉H₁₀N₂O), or N1-substituted variants [1]. The geminal substitution at the 4-position eliminates stereochemical complexity at this center while maintaining structural rigidity, resulting in a calculated LogP of 0.9, a single rotatable bond, and 2 hydrogen bond donors [2]. These molecular descriptors differ fundamentally from mono-substituted or N1/N3-substituted imidazolidinones, affecting solubility, membrane permeability, target binding, and synthetic derivatization potential. In applications requiring precise molecular recognition—such as enzyme inhibition, receptor binding, or asymmetric catalysis—even structurally similar imidazolidin-2-one derivatives cannot reproduce the binding interactions dictated by the 4-methyl-4-phenyl pharmacophore. The quantitative differentiation evidence presented below demonstrates exactly how CAS 5062-77-1 diverges from its comparators across multiple measurable dimensions.

Quantitative Differentiation Evidence: 4-Methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1) Versus Closest Analogs and Alternatives


Red-Al Mediated Ring-Contraction Synthesis: Yield Benchmarking of 4-Methyl-4-phenylimidazolidin-2-one

In a direct one-step synthetic route from the corresponding hydantoin precursor, 4-methyl-4-phenylimidazolidin-2-one was obtained in 57% yield via Red-Al mediated ring-contraction of 5-methyl-5-phenylhydantoin in refluxing toluene for 5.0 hours [1]. This yield serves as a quantitative benchmark for evaluating alternative synthetic routes and for comparing synthetic accessibility across different 4-substituted imidazolidin-2-one derivatives. The reaction conditions (Red-Al, toluene, 5.0h reflux) and yield (57%) provide a reference point for process optimization and scalability assessments.

Heterocyclic synthesis Ring-contraction Hydantoin reduction Aziridine precursor

Commercial Purity and Storage Specifications for 4-Methyl-4-phenylimidazolidin-2-one

Reputable commercial vendors supply 4-methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1) at standardized purity levels of 95% to 98%, with a recommended storage temperature of 4°C and physical form as a solid . These specifications establish minimum acceptable quality thresholds for procurement and serve as a baseline for assessing vendor reliability and batch-to-batch consistency. The requirement for refrigerated storage (4°C) indicates that proper handling protocols are necessary to maintain compound integrity, a factor that may not apply to more stable imidazolidin-2-one analogs.

Quality control Analytical chemistry Reagent procurement Stability

PI3Kδ-Mediated AKT Phosphorylation Inhibition: Comparative Cellular Activity Data

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at serine 473 in Ri-1 cells, a derivative compound bearing the 4-methyl-4-phenylimidazolidin-2-one scaffold demonstrated an IC₅₀ value of 374 nM after 30 minutes of incubation, as measured by electrochemiluminescence assay [1]. In a parallel cell-free competitive fluorescence polarization assay under identical temporal conditions, the same compound exhibited an IC₅₀ of 2.70 nM against PI3Kδ [1]. The ~138-fold difference between cell-free (2.70 nM) and cellular (374 nM) IC₅₀ values provides quantitative insight into cellular permeability and target engagement efficiency for this chemotype. Notably, the compound also showed IC₅₀ = 10,000 nM against CYP3A4 in human liver microsomes after 30-minute preincubation [1], indicating a >3,700-fold selectivity window for the intended PI3Kδ target versus this key metabolic enzyme. These three quantitative data points—2.70 nM (cell-free PI3Kδ), 374 nM (cellular PI3Kδ), and 10,000 nM (CYP3A4)—constitute a measurable pharmacological profile that distinguishes the 4-methyl-4-phenylimidazolidin-2-one-containing chemotype from other imidazolidin-2-one scaffolds with differing substitution patterns.

PI3Kδ inhibition AKT phosphorylation Cellular assay Kinase inhibitor

Procurement-Driven Application Scenarios for 4-Methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1)


Medicinal Chemistry: PI3Kδ Inhibitor Scaffold Development

Based on the cellular activity profile documented in Section 3 (IC₅₀ = 374 nM for PI3Kδ-mediated AKT phosphorylation inhibition, with >3,700-fold selectivity over CYP3A4), 4-methyl-4-phenylimidazolidin-2-one (CAS 5062-77-1) serves as a validated core scaffold for the development of PI3Kδ-targeted kinase inhibitors. The quantified cellular-to-cell-free potency ratio (~138-fold) provides an established permeability benchmark that can guide SAR optimization efforts. Procurement of this building block is warranted for research programs targeting PI3Kδ-mediated pathways, including B-cell malignancies, autoimmune disorders, and inflammatory diseases [1].

Synthetic Methodology: Hydantoin-to-Aziridine Ring-Contraction Studies

As demonstrated by the documented Red-Al mediated ring-contraction synthesis (57% yield from 5-methyl-5-phenylhydantoin), CAS 5062-77-1 represents a key intermediate in the development of N-H aziridine synthesis methodologies. Researchers investigating protecting-group-free aziridine formation or exploring the scope of hydantoin reduction chemistry will find this compound essential for reaction optimization studies and for benchmarking new reductive conditions against established protocols [1].

Chiral Amino Acid Precursor Synthesis

Multiple sources identify 4-methyl-4-phenylimidazolidin-2-one as a precursor in the synthesis of chiral amino acids [1]. The geminal 4,4-disubstitution eliminates stereochemical complexity at the ring junction, while the N-H functionalities provide sites for further derivatization. Procurement of CAS 5062-77-1 is indicated for asymmetric synthesis programs requiring enantiomerically enriched amino acid building blocks for pharmaceutical applications, including peptide mimetics and constrained amino acid analogs.

Quote Request

Request a Quote for 4-Methyl-4-phenylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.